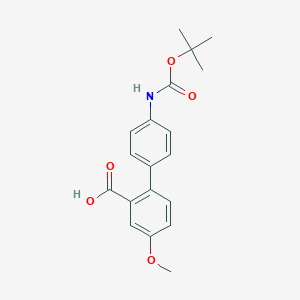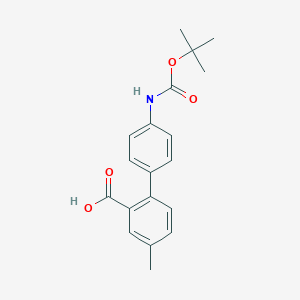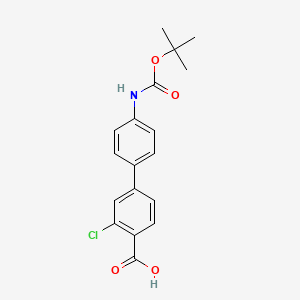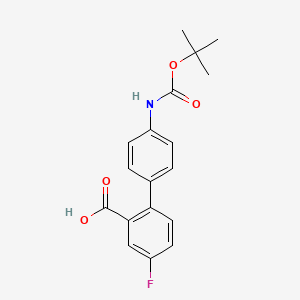
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid (2-BAP-5-MB) is a synthetic organic compound used in a variety of scientific research applications. It is a derivative of benzoic acid and can be used in a range of biochemical and physiological experiments. 2-BAP-5-MB has several advantages and limitations for laboratory experiments, and there are many potential future directions for its use. In
Scientific Research Applications
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for enzyme-catalyzed reactions, such as the oxidation of alcohols and the reduction of aldehydes. It has also been used as a reagent for the synthesis of other compounds, such as amines, esters, and amides. Additionally, 2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% has been used in the synthesis of fluorescent dyes and dendrimers.
Mechanism of Action
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is a nucleophilic aromatic substitution reagent. It can react with electron-rich aromatic compounds to form an aromatic substitution product. The reaction is catalyzed by a nucleophile, such as a hydroxide ion or a thiolate ion. The reaction proceeds by a nucleophilic attack on the aromatic ring, followed by a proton transfer to the leaving group.
Biochemical and Physiological Effects
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes, such as cytochrome P450 and monoamine oxidase. It has also been shown to inhibit the activity of the protein kinase C enzyme. Additionally, 2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% has been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% has several advantages and limitations for laboratory experiments. One advantage is that it is relatively stable and can be stored at room temperature. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations. For example, the reaction can be slow and the product can be difficult to purify.
Future Directions
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% has a wide range of potential future applications. It could be used in the synthesis of new fluorescent dyes and dendrimers. Additionally, it could be used in the synthesis of drugs and other pharmaceuticals. It could also be used in the development of new enzymes and enzyme inhibitors. Additionally, it could be used in the development of new biocatalysts and biosensors. Finally, it could be used in the development of new materials for biomedical applications.
Synthesis Methods
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is synthesized from 4-bromo-2-methoxybenzoic acid (4-Br-2-MB) and 4-bromo-2-aminophenol (4-Br-2-AP) using a nucleophilic substitution reaction. The reaction is carried out in aqueous solution at temperatures between 0-50°C. 4-Br-2-MB is first dissolved in water and then 4-Br-2-AP is added. The reaction is then heated to the desired temperature and stirred for several hours. The reaction is then cooled and the product is isolated and purified by recrystallization.
properties
IUPAC Name |
5-methoxy-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-13-7-5-12(6-8-13)15-10-9-14(24-4)11-16(15)17(21)22/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWMOAOMSQTBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














